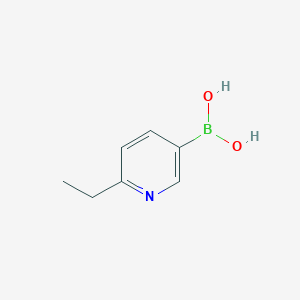

![molecular formula C11H14INZn B6333747 2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 1142273-97-9](/img/structure/B6333747.png)

2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

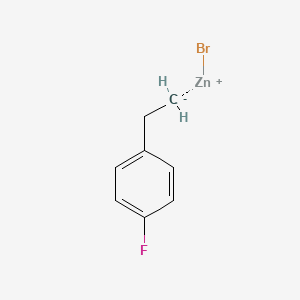

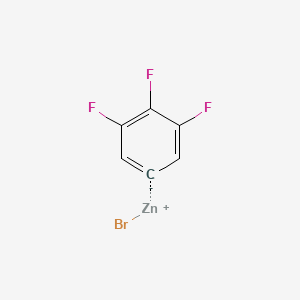

“2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran” is a chemical compound with a molecular weight of 352.53 . It is commonly used in various chemical reactions .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q;;+1/p-1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran . The density of the solution is 0.966 g/mL at 25 °C .Scientific Research Applications

Synthesis of Bioactive Heterocycles

2-[(1-Pyrrolidino)methyl]phenylzinc iodide: is instrumental in synthesizing pyrrolone and pyrrolidinone derivatives . These compounds are crucial in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties . The versatility of this reagent allows for the creation of diverse bioactive molecules that can be further developed into novel pharmaceuticals.

Drug Discovery and Development

The pyrrolidine ring, present in MFCD07698721 , is a common scaffold in drug discovery . It’s used to synthesize compounds with high target selectivity and biological activity. The pyrrolidine structure contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is vital for binding to enantioselective proteins . This makes it a valuable tool for designing new drugs with varied biological profiles.

Organometallic Chemistry

As an organozinc compound, 2-[(1-Pyrrolidino)methyl]phenylzinc iodide is used in organometallic chemistry for various cross-coupling reactions . These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Advanced Organic Synthesis

This compound is utilized in advanced organic synthesis, particularly in reactions at the benzylic position . It can undergo free radical bromination and nucleophilic substitution, which are essential reactions for creating complex organic molecules with high precision and selectivity.

Medicinal Chemistry Applications

In medicinal chemistry, heterocyclic compounds like those derived from MFCD07698721 play a significant role. They are found in various drugs, dyes, and antioxidants . The ability to introduce heteroatomic fragments into drug molecules allows for the modification of physicochemical parameters to achieve optimal ADME/Tox results.

Industrial Applications

2-[(1-Pyrrolidino)methyl]phenylzinc iodide: is also used in industrial applications for the synthesis of complex organic compounds . Its high reactivity and selectivity make it an invaluable tool for large-scale chemical production processes.

Safety and Hazards

properties

IUPAC Name |

iodozinc(1+);1-(phenylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASYUTOIYYNQHA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=[C-]2.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

![3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333750.png)

![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)